molecular formula C15H20BN3O2 B6166571 3-(4-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1402240-21-4

3-(4-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B6166571
CAS No.: 1402240-21-4
M. Wt: 285.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound characterized by its pyrazole and pyridine rings, which are functional groups known for their diverse chemical reactivity and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative (such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine nitrogen or the boronic acid group can be substituted with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like amines, alcohols, or thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Various substituted pyridine and pyrazole derivatives.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

  • Biology: It can be used in molecular biology research, particularly in the study of enzyme inhibitors and receptor binding.

  • Medicine: The compound's derivatives have potential therapeutic applications, including antiviral, antibacterial, and anticancer properties.

  • Industry: It is used in the development of new materials, such as advanced polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific derivative of the compound.

Comparison with Similar Compounds

  • 4-Methyl-1H-pyrazole

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • 3-(4-Methyl-1H-pyrazol-1-yl)pyridine

Uniqueness: 3-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of both pyrazole and pyridine rings, which provides it with distinct chemical properties and reactivity compared to its similar compounds. This dual functionality allows for a broader range of applications and synthetic versatility.

Properties

CAS No.

1402240-21-4

Molecular Formula

C15H20BN3O2

Molecular Weight

285.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.